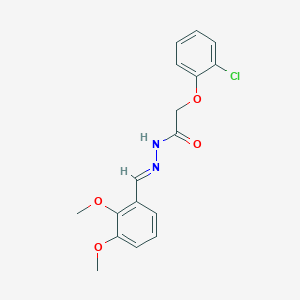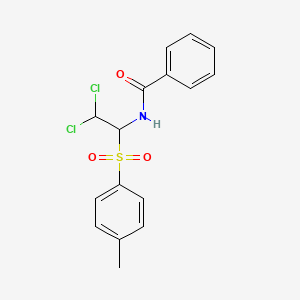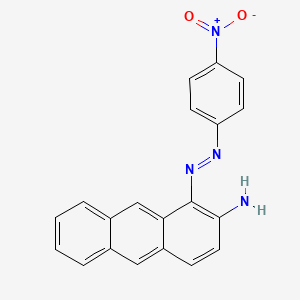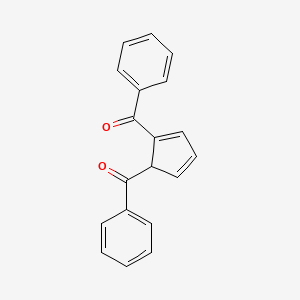
1,5-Dibenzoyl-1,3-cyclopentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibenzoyl-1,3-cyclopentadiene is an organic compound with the molecular formula C19H14O2 It is a derivative of cyclopentadiene, featuring two benzoyl groups attached at the 1 and 5 positions of the cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Dibenzoyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,5-Dibenzoyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
1,5-Dibenzoyl-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.
Biology: The compound’s derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism by which 1,5-dibenzoyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In catalysis, for example, the compound can form stable complexes with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, potentially disrupting key biological processes.
相似化合物的比较
- 1,2-Dibenzoyl-1,3-cyclopentadiene
- 1,4-Dibenzoyl-1,3-cyclopentadiene
- 1,5-Dibenzoyl-2,3-dimethyl-1,3-cyclopentadiene
Comparison: 1,5-Dibenzoyl-1,3-cyclopentadiene is unique due to the specific positioning of the benzoyl groups, which can influence its reactivity and the types of complexes it forms. Compared to its isomers, such as 1,2-dibenzoyl-1,3-cyclopentadiene, the 1,5-isomer may exhibit different chemical and physical properties, making it suitable for distinct applications.
属性
CAS 编号 |
201138-71-8 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC 名称 |
(2-benzoylcyclopenta-2,4-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18(14-8-3-1-4-9-14)16-12-7-13-17(16)19(21)15-10-5-2-6-11-15/h1-13,16H |
InChI 键 |
RWBSARGBEDGWIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C=CC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



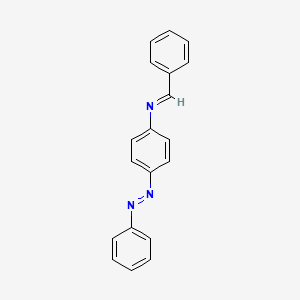
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)


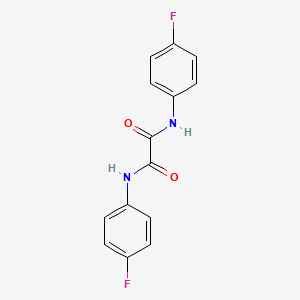


![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

